Product packaging for 12-trans-Hydroxy juvenile hormone III(Cat. No.:)

12-trans-Hydroxy juvenile hormone III

Cat. No.: B1249639
M. Wt: 282.37 g/mol
InChI Key: SQVPMPJSJJNPOS-TWAVMNLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-trans-Hydroxy juvenile hormone III is a hydroxylated metabolite of Juvenile Hormone III (JH III), a key sesquiterpenoid hormone in insects . This compound is specifically formed from JH III via ω-hydroxylation catalyzed by the cytochrome P450 enzyme CYP4C7 . Research indicates this metabolic pathway occurs within the corpora allata, the endocrine glands responsible for JH synthesis, and may play a role in the intrinsic regulation of juvenile hormone titers by metabolizing JH and its precursors . Studying this metabolite provides valuable insights into the complex hormonal regulation of insect development, metamorphosis, and reproduction . With a molecular formula of C16H26O4 and a molecular weight of 282.38 g/mol, this compound is supplied for research purposes to further investigate juvenile hormone metabolism and its biological significance in insect physiology . This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O4 B1249639 12-trans-Hydroxy juvenile hormone III

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

methyl (2E,6E)-9-[(2R,3R)-3-(hydroxymethyl)-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate

InChI

InChI=1S/C16H26O4/c1-12(8-9-14-16(3,11-17)20-14)6-5-7-13(2)10-15(18)19-4/h6,10,14,17H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-,16-/m1/s1

InChI Key

SQVPMPJSJJNPOS-TWAVMNLWSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@@](O1)(C)CO

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CO

Origin of Product

United States

Ii. Biosynthesis and Enzymatic Pathways of 12 Trans Hydroxy Juvenile Hormone Iii

Precursors to 12-trans-Hydroxy Juvenile Hormone III

The immediate precursor to this compound is Juvenile Hormone III itself. The biosynthesis of JH III is a complex process that is conventionally divided into two main stages: the early mevalonate (B85504) pathway (MVAP) and the later, insect-specific JH-branch nih.govnih.gov. This entire pathway, involving at least 13 enzymatic reactions, provides the foundational molecule for the final hydroxylation step researchgate.netresearchgate.net.

The synthesis initiates with acetyl-CoA and proceeds through the MVAP to produce the C15 intermediate, farnesyl pyrophosphate (FPP) nih.govnih.gov. This part of the pathway is ancient and shared across many forms of life for the production of various essential isoprenoids nih.govannualreviews.org. In insects, which lack the ability to synthesize cholesterol, the MVAP is notably adapted for JH production nih.govannualreviews.orgnih.gov. From FPP, the JH-branch involves several enzymatic conversions, including hydrolysis, oxidation, methylation, and epoxidation, to yield the final JH III molecule nih.govnih.gov. The rate of JH III synthesis can be influenced by the availability of exogenous precursors like acetate (B1210297) and mevalonate capes.gov.br.

Below is a table outlining the key precursors in the biosynthetic pathway leading to JH III.

Pathway Stage Precursor Compound Enzyme Family/Class
Mevalonate PathwayAcetyl-CoAThiolase / Synthase
Mevalonate Pathway3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)HMG-CoA reductase
Mevalonate PathwayMevalonateKinase
Mevalonate PathwayMevalonate-5-phosphateKinase
Mevalonate PathwayMevalonate-5-pyrophosphateDecarboxylase
Mevalonate PathwayIsopentenyl pyrophosphate (IPP)Isomerase
Mevalonate PathwayDimethylallyl pyrophosphate (DMAPP)Synthase
Mevalonate PathwayFarnesyl pyrophosphate (FPP)Phosphatase
JH-BranchFarnesolDehydrogenase
JH-BranchFarnesalDehydrogenase
JH-BranchFarnesoic acidMethyltransferase
JH-BranchMethyl farnesoateEpoxidase (Cytochrome P450)
Final PrecursorJuvenile Hormone IIIHydroxylase (Cytochrome P450)

Enzymatic Hydroxylation of Juvenile Hormone III to this compound

The conversion of JH III to 12-trans-Hydroxy JH III is an oxidative reaction that introduces a hydroxyl group at the terminal (C12) position of the molecule. This process is catalyzed by specific enzymes with a high degree of precision.

The enzymatic hydroxylation of JH III is carried out by a member of the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov Specifically, research on the cockroach Diploptera punctata led to the isolation and characterization of a cytochrome P450 enzyme named CYP4C7. nih.gov This enzyme was shown to be responsible for the ω-hydroxylation of JH III and its precursors. nih.gov The reaction requires cofactors such as NADPH and the enzyme NADPH cytochrome P450 reductase to transfer electrons for the catalytic cycle. nih.gov The expression profile of the CYP4C7 gene is inversely correlated with the rate of JH III synthesis, suggesting that this enzyme plays a role in regulating the levels of JH III by metabolizing it into its 12-hydroxy form, possibly to suppress JH synthesis at specific developmental times. nih.gov This is distinct from another P450 enzyme, CYP15A1, which is responsible for the final epoxidation step in JH III synthesis itself. nih.govnih.gov.

The hydroxylation reaction exhibits both substrate specificity and stereospecificity. The enzyme CYP4C7 from D. punctata specifically catalyzes the ω-hydroxylation of sesquiterpenoids, including JH III and its precursor (2E,6E)-farnesol. nih.gov This reaction results in the formation of the trans isomer, 12-trans-hydroxy JH III. nih.gov

Interestingly, the stereochemical outcome of this hydroxylation can differ between insect species. While the cockroach P450 enzyme produces the trans-hydroxy isomer, studies on the locust Locusta migratoria migratorioides have identified the production of the cis-hydroxy isomer (identified as 12'-OH JH-III). nih.govnih.gov This indicates that while the hydroxylation at the C12 position is a conserved metabolic pathway, the specific enzymatic machinery can vary, leading to different stereoisomers. nih.gov

Cellular and Subcellular Localization of this compound Biosynthesis

The production of 12-trans-Hydroxy JH III is tightly linked to the sites of JH III synthesis, occurring in specific glandular tissues and cellular compartments.

The primary site for the biosynthesis of both JH III and, consequently, 12-trans-Hydroxy JH III is a pair of endocrine glands located behind the brain known as the corpora allata (CA). plos.orgnih.govnih.govrutgers.edumdpi.com The CA are highly specialized for the synthesis and secretion of juvenile hormones. nih.govnih.govnih.gov Research has demonstrated that the gene encoding the CYP4C7 enzyme is selectively and strongly expressed in the corpora allata of D. punctata. nih.gov This colocalization of the hydroxylation enzyme with the JH III biosynthetic machinery strongly indicates that the conversion of JH III to its 12-trans-hydroxy metabolite occurs within the CA. nih.gov The synthesis of JH itself is known to occur exclusively in the CA, with the necessary biosynthetic enzymes being expressed there. nih.gov

Regulation of this compound Biosynthetic Enzyme Expression and Activity

The production of this compound is not a constitutive process but is instead dynamically regulated at the level of its biosynthetic enzymes. This regulation occurs through a variety of mechanisms, including the control of gene expression and the modulation of enzyme activity by internal and external cues. The developmental synthesis of JHB3 is carefully timed, with the highest levels of production observed during the post-feeding larval stage, followed by a decline after pupariation nih.gov.

The foundation of regulating this compound synthesis lies in the control of the expression of the genes encoding its biosynthetic enzymes. The final step in the formation of JHB3 is catalyzed by a specific cytochrome P450 enzyme that hydroxylates juvenile hormone III (JH III) at the C12 position. In Drosophila melanogaster, the cytochrome P450 gene Cyp6g2 has been identified as a strong candidate for this crucial hydroxylation step nih.gov. The expression of this and other related enzymes is governed by a complex network of transcription factors and post-transcriptional modifications.

Furthermore, the transcription factor Krüppel homolog 1 (Kr-h1) is a key player in the juvenile hormone signaling pathway and has been shown to be induced by JH itself nih.gov. While primarily known as a repressor of metamorphosis, its intricate involvement in the JH pathway suggests a potential feedback role in regulating JH biosynthesis, although its direct impact on the JHB3-specific hydroxylase is yet to be fully elucidated.

Table 1: Key Transcription Factors and Their Potential Role in Regulating this compound Biosynthesis

Transcription Factor/PathwayPutative Function in JHB3 Biosynthesis RegulationSupporting Evidence/Insect Model
Cap 'n' collar isoform C (CnCC)May regulate the expression of cytochrome P450 enzymes involved in JHB3 synthesis in response to oxidative stress and xenobiotics.General regulator of P450 genes like Cyp6g1 in Drosophila melanogaster longdom.org.
Krüppel homolog 1 (Kr-h1)Acts as a downstream effector of JH signaling and may participate in a feedback loop to modulate JH biosynthesis.Induced by JH and is a key repressor of metamorphosis in various insects nih.gov.

Post-transcriptional control mechanisms, such as alternative splicing and regulation by microRNAs, are also likely to play a role in fine-tuning the levels of biosynthetic enzymes. However, specific examples directly targeting the this compound pathway are still an active area of research.

The activity of the enzymes responsible for this compound synthesis is further modulated by a range of hormonal and environmental signals, ensuring that its production is tightly coupled with the insect's physiological state and its surrounding environment.

Hormonal Modulation:

The insect endocrine system is characterized by extensive cross-talk between different hormonal pathways. The biosynthesis of JHB3 is no exception and is influenced by other major insect hormones.

Ecdysteroids: The molting hormone, 20-hydroxyecdysone (B1671079) (20E), has an antagonistic relationship with juvenile hormone. In several insect species, peaks in ecdysteroid levels are associated with decreased JH synthesis nih.govnih.gov. This suggests that ecdysteroids may directly or indirectly suppress the expression or activity of the enzymes in the JHB3 biosynthetic pathway.

Neuropeptides: The synthesis of juvenile hormones is under the direct control of neuropeptides released from the brain. Allatostatins are a family of neuropeptides that have been shown to inhibit JH biosynthesis, while allatotropins have a stimulatory effect nih.govnih.gov. These neuropeptides act on the corpora allata, the glands responsible for JH synthesis, to modulate the activity of the biosynthetic enzymes.

Juvenile Hormone (JH) Feedback: Juvenile hormone itself can influence its own synthesis through feedback mechanisms. The application of JH analogs has been shown to suppress the expression of key biosynthetic enzymes in some insects, indicating a potential negative feedback loop to maintain hormonal homeostasis researchgate.net.

Table 2: Hormonal Modulators of this compound Biosynthesis

Hormonal ModulatorEffect on JHB3 BiosynthesisMechanism of Action
20-Hydroxyecdysone (20E)InhibitoryLikely suppresses the expression of biosynthetic enzymes nih.govnih.gov.
AllatostatinsInhibitoryAct on the corpora allata to decrease enzyme activity nih.gov.
AllatotropinsStimulatoryAct on the corpora allata to increase enzyme activity nih.gov.
Juvenile Hormone (JH)Inhibitory (Negative Feedback)Suppresses the expression of key biosynthetic enzymes researchgate.net.

Environmental Modulation:

Environmental factors play a significant role in influencing the life history of insects, and this is often mediated through changes in hormone titers.

Nutrition: The nutritional status of an insect can impact JH biosynthesis. For instance, in some mosquitoes, nutrient scarcity leads to a reduction in JH synthesis nih.gov. This is likely mediated through signaling pathways that sense nutrient availability and subsequently regulate the expression of JH biosynthetic enzymes.

Photoperiod and Temperature: Diapause, a state of developmental arrest to survive unfavorable conditions, is often regulated by photoperiod and temperature. This state is typically characterized by low levels of JH nih.gov. Environmental cues are perceived by the insect and translated into a hormonal response that includes the downregulation of JH biosynthesis.

Pheromones and Mating: In some insects, social and reproductive cues can influence JH production. For example, in Drosophila melanogaster, mating can stimulate JHB3 production in females, a process activated by male-transferred substances nih.gov.

While the precise molecular mechanisms linking these environmental cues to the specific activity of the this compound biosynthetic enzymes are still being unraveled, it is clear that these external factors are critical in shaping the hormonal landscape of the insect.

Iii. Metabolism and Degradation Pathways of 12 Trans Hydroxy Juvenile Hormone Iii

Further Metabolic Fates of 12-trans-Hydroxy Juvenile Hormone III

Following its formation from JH III via ω-hydroxylation by cytochrome P450 enzymes like CYP4C7, this compound can undergo further metabolic conversions. nih.gov While the primary role of this hydroxylation is often considered a step towards inactivation and excretion, the resulting metabolite can be a substrate for other enzymes.

Research indicates that the degradation of JHs and their metabolites follows two principal enzymatic pathways: ester hydrolysis and epoxide hydration. nih.govpnas.orgwikipedia.org These pathways are responsible for converting the lipophilic JH molecules into more polar, water-soluble compounds that can be easily eliminated from the insect's body.

In the context of 12-trans-Hydroxy JH III, these pathways would theoretically lead to the formation of corresponding acid and diol products. Specifically, hydrolysis of the methyl ester group would yield This compound acid , and hydration of the epoxide ring would produce This compound diol . The sequential action of both esterases and epoxide hydrolases would result in the formation of This compound acid diol .

Table 1: Potential Metabolic Products of this compound
Initial CompoundEnzymatic PathwayResulting Metabolite
This compoundEster HydrolysisThis compound acid
This compoundEpoxide HydrationThis compound diol
This compoundEster Hydrolysis & Epoxide HydrationThis compound acid diol

The formation of these more polar metabolites facilitates their excretion, thus effectively terminating the hormonal signal. It is important to note that while the degradation pathways for the primary JHs are well-studied, the specific kinetics and enzyme affinities for hydroxylated metabolites like 12-trans-Hydroxy JH III are less characterized and may vary between insect species and developmental stages.

Role of Hydrolases and Esterases in the Turnover of Hydroxy Juvenile Hormones

The enzymatic degradation of juvenile hormones is primarily carried out by two major families of enzymes: juvenile hormone esterases (JHEs) and juvenile hormone epoxide hydrolases (JHEHs). nih.govresearchgate.netbiorxiv.org These enzymes are crucial for regulating JH titers and, by extension, the levels of its metabolites. wikipedia.orgbionity.com

Juvenile Hormone Esterases (JHEs) are carboxylesterases that specifically target the methyl ester group of JHs. nih.govwikipedia.org By hydrolyzing this ester bond, they convert the active hormone into its corresponding, and generally considered inactive, JH acid. researchgate.net JHEs are typically found in the hemolymph and are characterized by a high affinity (low KM) for their JH substrates, allowing them to efficiently scavenge and degrade even low concentrations of the hormone. nih.gov The expression and activity of JHEs are often temporally regulated, with peaks of activity coinciding with periods when a rapid decline in JH titer is required, such as at the onset of metamorphosis. pnas.orgwikipedia.org

Juvenile Hormone Epoxide Hydrolases (JHEHs) belong to the α/β-hydrolase fold superfamily and are responsible for hydrating the epoxide ring at the C10-C11 position of the JH molecule. researchgate.netbiorxiv.org This action produces a JH diol. Unlike the ester hydrolysis, which can potentially be reversed, the hydration of the epoxide is an irreversible reaction, permanently inactivating the hormone. wikipedia.org JHEHs are generally membrane-bound enzymes found within various tissues. nih.gov

The degradation of 12-trans-Hydroxy JH III is subject to the action of these same enzyme systems. The presence of the hydroxyl group at the C12 position may influence the binding affinity and catalytic efficiency of both JHEs and JHEHs, but the fundamental hydrolytic reactions remain the primary routes for its inactivation. The concerted action of JHEs and JHEHs ensures a rapid and complete breakdown of both JH and its hydroxylated metabolites. wikipedia.org Further metabolism by enzymes like JH diol kinase can convert the diol products into JH diol phosphates, further increasing their solubility for excretion. researchgate.net

Table 2: Key Enzymes in Hydroxy Juvenile Hormone Degradation
EnzymeFunctionLocationProduct from 12-trans-Hydroxy JH III
Juvenile Hormone Esterase (JHE)Hydrolyzes the methyl esterHemolymph (primarily)This compound acid
Juvenile Hormone Epoxide Hydrolase (JHEH)Hydrates the epoxide ringTissues (membrane-bound)This compound diol

Interplay between Biosynthesis and Degradation in Determining Circulating Levels

The circulating concentration, or titer, of any hormone, including this compound, is not determined by a single process but rather by a dynamic equilibrium between its synthesis and its clearance through degradation. researchgate.netnih.gov This delicate balance is fundamental to the precise temporal control of hormonal signaling required for normal insect development, reproduction, and behavior. nih.govfrontiersin.org

Simultaneously, the degradation machinery, composed mainly of JHEs and JHEHs, actively removes JH and its metabolites from circulation. nih.govwikipedia.org The expression and activity of these degradative enzymes are also tightly regulated. For instance, in many insects, a sharp drop in the JH titer, which is necessary to initiate metamorphosis, is achieved by both a cessation of JH biosynthesis and a significant increase in the activity of JHEs in the hemolymph. nih.govpnas.orgwikipedia.org This demonstrates a coordinated antagonism between the synthetic and degradative pathways.

Iv. Biological Significance and Putative Physiological Roles of 12 Trans Hydroxy Juvenile Hormone Iii

Assessment of 12-trans-Hydroxy Juvenile Hormone III Biological Activity

The biological relevance of any hormonal compound is determined by its ability to elicit a physiological response. Research has confirmed that this compound is not an inactive metabolite but possesses intrinsic biological activity.

A primary function of juvenile hormones is the maintenance of the "status quo" during larval stages, preventing the initiation of metamorphosis until a critical size is reached. wikipedia.orgfrontiersin.org The biological activity of JH and its analogs is often assessed using the Tenebrio bioassay, where the application of an active compound to pupae can inhibit adult development and cause the formation of a second pupa.

In a pivotal study on the African locust, Locusta migratoria migratorioides, this compound (referred to as 12'-OH JH-III in the study) was identified as a product biosynthesized by the corpora allata, the endocrine glands responsible for JH production. nih.gov Crucially, when this newly identified compound was tested using the Tenebrio assay, it demonstrated clear morphogenetic activity, indicating its function as a juvenile hormone. nih.gov This finding confirms its role in modulating larval development and metamorphosis by preventing the precocious transition to the adult stage. The ability to influence these fundamental developmental processes underscores its significance as an active component of the insect endocrine system.

In adult insects, juvenile hormones typically assume a gonadotrophic role, regulating key aspects of reproduction, including vitellogenesis (yolk protein production), oocyte maturation, and egg production. mdpi.comnih.govmdpi.com Given that this compound has been identified as a biologically active juvenile hormone, it is posited to influence reproductive physiology. nih.gov

The general mechanism involves JH binding to its receptor, Methoprene-tolerant (Met), which then activates the transcription of downstream genes, including those for vitellogenin. nih.govnih.gov The presence of an active JH, such as this compound, in adult insects would therefore be expected to stimulate the development of reproductive organs and promote successful egg production, similar to the established function of other active JHs like JH III and JH III skipped bisepoxide (JHSB₃). mdpi.comnih.gov

Diapause is a state of developmental arrest that allows insects to survive predictable periods of unfavorable environmental conditions. frontiersin.orgfrontiersin.org The entry into, maintenance of, and exit from diapause are under strict hormonal control. In many species, particularly for reproductive diapause in adults, the absence or significant reduction of JH titer is a primary trigger for initiating this dormant state. frontiersin.orgnih.govfrontiersin.orgnih.gov

Conversely, the presence of a sufficient level of an active JH prevents diapause and maintains reproductive activity. The application of JH analogs like methoprene (B1676399) to pre-diapause insects can avert the diapause program, stimulating reproductive development instead. frontiersin.orgnih.gov As a confirmed biologically active juvenile hormone, this compound is presumed to play a regulatory role in this process. nih.gov Its presence in the hemolymph would contribute to the total JH titer, thereby signaling a state of active reproduction and preventing the physiological shift into diapause.

Comparative Biological Efficacy of this compound versus Juvenile Hormone III

While the biological activity of this compound has been confirmed, a detailed quantitative comparison of its efficacy relative to JH III is not extensively documented in the available scientific literature. The study that identified its morphogenetic effect did not report a relative potency. nih.gov However, it is common for metabolites of hormones to exhibit different binding affinities for receptors and, consequently, different levels of biological activity.

The table below summarizes the known and putative biological roles of both compounds based on current understanding.

Biological ProcessJuvenile Hormone IIIThis compound
Larval Development Prevents precocious metamorphosis (maintains larval state). wikipedia.orgnih.govConfirmed morphogenetic activity (prevents metamorphosis). nih.gov
Reproduction Stimulates vitellogenesis and ovarian development. mdpi.commdpi.comPutative role in stimulating reproduction as an active JH. nih.gov
Diapause Presence prevents reproductive diapause. frontiersin.orgnih.govPutative role in preventing diapause as an active JH. nih.gov

This table is generated based on available research findings. The term "Putative" indicates a role that is inferred based on its confirmed status as a biologically active juvenile hormone.

Potential as a Feedback Regulator in Juvenile Hormone Homeostasis

The physiological effects of juvenile hormones are dependent on their precise concentration in the hemolymph, which is controlled by a dynamic balance between biosynthesis in the corpora allata and degradation by metabolic enzymes. nih.govnih.gov The primary degradation pathways involve JH esterase (JHE), which hydrolyzes the methyl ester, and JH epoxide hydrolase (JHEH), which hydrates the epoxide ring. wikipedia.orgechelon-inc.com

The formation of this compound represents an additional metabolic conversion. This hydroxylation could be catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known to be involved in hormone metabolism. researchgate.net The conversion of JH III to this compound could serve as a key step in JH homeostasis through a feedback mechanism.

V. Regulation of 12 Trans Hydroxy Juvenile Hormone Iii Levels in Insect Hemolymph and Tissues

Developmental Profiles of 12-trans-Hydroxy Juvenile Hormone III Titer

The titer of this compound is intrinsically linked to the developmental stage and reproductive status of the insect, generally showing a profile that is inverse to that of JH III. High levels of JH III are necessary to maintain the juvenile or larval state during growth. numberanalytics.com Consequently, as an insect prepares for metamorphosis—the transition from larva to pupa and then to adult—the JH III titer must decrease significantly. researchgate.net It is during these periods of declining JH III that the production of 12-trans-Hydroxy JH III is expected to increase as the insect actively metabolizes and inactivates JH III.

In adult insects, JH III levels are often cyclical and tied to reproduction. numberanalytics.com For instance, in the adult female cockroach Diploptera punctata, JH III synthesis peaks during vitellogenesis (yolk production). nih.gov Following this peak, at the end of the gonotrophic cycle, JH III synthesis is rapidly suppressed. nih.gov Research has identified a specific enzyme, CYP4C7, which is highly expressed in the corpora allata of post-vitellogenic females and is responsible for converting JH III to 12-trans-Hydroxy JH III. This suggests that the titer of 12-trans-Hydroxy JH III rises sharply after egg maturation to help terminate the action of JH III, which is critical for processes like oviposition to proceed correctly. nih.gov Excess JH III during later reproductive stages can have adverse effects. nih.gov

Table 1: Hypothesized Relative Titers of JH III and 12-trans-Hydroxy JH III During Key Insect Life Stages
Developmental/Reproductive StageRelative JH III TiterRelative 12-trans-Hydroxy JH III TiterPrimary Physiological Role
Larval GrowthHighLowMaintaining juvenile characteristics, preventing metamorphosis. numberanalytics.com
Pre-MetamorphosisDecreasingIncreasingAllowing for the initiation of pupation and metamorphosis. researchgate.net
Adult Vitellogenesis (Egg Production)HighLowStimulating yolk protein synthesis and uptake by oocytes. numberanalytics.com
Post-Vitellogenesis/Pre-OvipositionLowHighSuppressing JH III signaling to permit oviposition and end the reproductive cycle. nih.gov
Reproductive Diapause (Dormancy)Very LowHigh (initially), then LowEntering a state of arrested reproductive development to survive adverse conditions. nih.gov

Neuroendocrine Control of this compound Production and Degradation

The synthesis of JH III is under intricate neuroendocrine control, orchestrated by neuropeptides released from the brain. nih.govresearchgate.net These signals directly influence the activity of the corpora allata (CA), the glands that produce JH. nih.gov The primary players in this regulatory system are:

Allatotropins : Neuropeptides that stimulate the corpora allata to synthesize JH III. nih.gov

Allatostatins : Neuropeptides that inhibit JH III synthesis by the corpora allata. nih.govnih.gov

The production of this compound is a direct consequence of JH III metabolism and is therefore indirectly controlled by these same neuroendocrine pathways. The key enzymatic step is the ω-hydroxylation of JH III, catalyzed by a cytochrome P450 monooxygenase, CYP4C7. nih.gov The expression and activity of this enzyme are likely regulated by the neuroendocrine system. For example, the same signals that release allatostatins to shut down JH III synthesis at the end of a reproductive cycle are also hypothesized to upregulate the expression of CYP4C7. nih.gov This creates a dual-action mechanism to rapidly decrease the concentration of active JH III: turning off production while simultaneously converting the existing hormone to a less active form. nih.gov

Table 2: Neuroendocrine Factors and Their Influence on JH III and 12-trans-Hydroxy JH III
Regulatory FactorPrimary FunctionEffect on JH III Synthesis/TiterInferred Effect on 12-trans-Hydroxy JH III Production
AllatotropinsStimulate JH III synthesis. nih.govIncreaseDecrease (as less substrate is shunted to inactivation pathways).
AllatostatinsInhibit JH III synthesis. nih.govDecreaseIncrease (as part of the overall process to lower active JH III levels).
CYP4C7 EnzymeConverts JH III to 12-trans-Hydroxy JH III. nih.govDecrease (by metabolizing it)Directly responsible for its production.
JH Esterase (JHE) / JH Epoxide Hydrolase (JHEH)Degrade JH III in hemolymph and tissues. wikipedia.orgDecreaseNo direct effect, but part of the overall JH III clearance system.

Influence of Nutritional and Environmental Factors on this compound Dynamics

The neuroendocrine system does not operate in a vacuum; it responds to a wide range of external and internal cues, including nutrition and environmental conditions. numberanalytics.com These factors significantly influence JH III dynamics and, by extension, the production of its metabolites like 12-trans-Hydroxy JH III. nih.govsarchemlabs.com

Nutritional Factors: The nutritional status of an insect is a powerful regulator of JH production. numberanalytics.com A nutrient-rich diet generally supports high rates of JH III synthesis, which is necessary for growth and reproduction. nih.gov Conversely, starvation or a poor-quality diet leads to a reduction in JH III synthesis. nih.gov This nutritional information is often mediated through the insulin/insulin-like growth factor signaling (IIS) pathway, which in turn modulates CA activity. nih.govnih.gov Under conditions of starvation, reduced JH III levels would mean less substrate is available for conversion to 12-trans-Hydroxy JH III.

Environmental Factors: Environmental cues such as temperature and photoperiod (day length) are critical for timing key life events like diapause (a state of hormonally controlled dormancy). frontiersin.org For many insects, short-day photoperiods and low temperatures signal the onset of winter, inducing a reproductive diapause characterized by arrested ovarian development and very low JH III titers. frontiersin.orgwikipedia.org This reduction in JH III is achieved by both suppressing its synthesis and increasing its degradation and inactivation. nih.govfrontiersin.org Therefore, the conversion of JH III to 12-trans-Hydroxy JH III is likely to be an important biochemical process during the entry into diapause, helping to clear the active hormone and establish the dormant state.

Table 3: Influence of External Factors on JH III and 12-trans-Hydroxy JH III Dynamics
FactorTypical Physiological ResponseEffect on JH III TiterLikely Impact on 12-trans-Hydroxy JH III Levels
Abundant, high-quality nutritionPromotes growth and reproduction. nih.govHighLow (synthesis outpaces inactivation).
Starvation/Poor nutritionInhibits growth and reproduction. nih.govLowLow (due to lack of substrate).
Short photoperiod/Low temperatureInduction of reproductive diapause. frontiersin.orgDecreases sharplyIncreases (as part of active JH III clearance), then falls as substrate is depleted.
Long photoperiod/High temperatureTermination of diapause, promotion of reproduction.IncreasesDecreases (as JH III becomes active and inactivation pathways are down-regulated).

Vi. Analytical Methodologies for Studying 12 Trans Hydroxy Juvenile Hormone Iii in Biological Systems

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are the cornerstone of juvenile hormone analysis, offering high resolution and specificity. These techniques separate the analyte of interest from a complex mixture, allowing for accurate quantification.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 12-trans-Hydroxy juvenile hormone III, derivatization is often necessary to increase volatility and improve chromatographic behavior. The hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether, which is more amenable to GC analysis.

In a typical GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Research has shown that under specific chromatographic conditions, the major metabolite of JH III, (10E)-12-hydroxy-JH III, exhibits a distinct retention time. researchgate.net For instance, the trimethylsilyl derivative of the CYP4C7 product of JH III metabolism has been identified with a retention time of 20.02 minutes, characterized by a strong m/z 73 ion, indicative of a single trimethylsilyl group. researchgate.net

Table 1: GC-MS Parameters for a Related Compound, (10E)-12-Hydroxy-JH III

Parameter Value
Analyte (10E)-12-Hydroxy-JH III
Retention Time 19.02 min
Major Fragment Ions (m/z) 55 (100%), 93 (92%), 81 (90%)
Derivative Trimethylsilyl (TMS) ether
Derivative Retention Time 20.02 min
Derivative Major Fragment Ions (m/z) 73 (100%), 93 (70%), 55 (53%)

Data derived from studies on a stereoisomer of this compound. researchgate.net

Liquid chromatography-tandem mass spectrometry has become the gold standard for the quantification of many hormones, including juvenile hormones and their metabolites, due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. researchgate.net In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

For the analysis of this compound, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole of the mass spectrometer. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances the detection of the target analyte. While the exact fragmentation pattern for this compound is not extensively published, it can be inferred from the known fragmentation of JH III. The protonated molecule of JH III (m/z 267.3) primarily loses a methanol (B129727) group (to m/z 235) or a water molecule (to m/z 249). nih.govnih.gov For this compound, with a molecular weight of 282.38 g/mol , the protonated molecule [M+H]⁺ would be at m/z 283.3. The fragmentation would likely involve the loss of water and methanol.

Table 2: Predicted LC-MS/MS Parameters for this compound

Parameter Predicted Value
Precursor Ion [M+H]⁺ (m/z) 283.3
Primary Product Ion (m/z) Loss of H₂O (265.3)
Secondary Product Ion (m/z) Loss of CH₃OH (251.3)
Tertiary Product Ion (m/z) Loss of H₂O and CH₃OH (233.3)

These parameters are predicted based on the known fragmentation of JH III and the addition of a hydroxyl group.

A developed LC-MS/MS protocol for JH III demonstrated a limit of detection of 8 pg/mL, showcasing the high sensitivity of this technique. nih.gov

High-performance liquid chromatography with fluorescence detection is another sensitive technique for the quantification of specific compounds. nih.gov However, since this compound is not naturally fluorescent, a derivatization step is required to attach a fluorescent tag to the molecule. The hydroxyl group of the analyte can be targeted for derivatization.

The process involves reacting the sample extract with a fluorescent labeling reagent that specifically binds to the hydroxyl group. The derivatized products are then separated by HPLC and detected by a fluorescence detector. The choice of derivatization reagent is critical and can significantly impact the sensitivity and selectivity of the assay. A variety of reagents are available for labeling hydroxyl groups. nih.gov A method developed for JH III involved opening the epoxide ring to form a diol, which was then derivatized. nih.gov A similar strategy could be applied to this compound, targeting its existing hydroxyl group.

Table 3: Example of HPLC-FD Parameters for Derivatized JH III

Parameter Value
Derivatization Reagent 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl)
Excitation Wavelength (λex) 450 nm
Emission Wavelength (λem) 560 nm
Limit of Quantification 20 fmol

Data from a study on JH III derivatization. nih.gov

Advanced Mass Spectrometry Approaches

Modern mass spectrometry offers high sensitivity and specificity, making it ideal for the analysis of trace levels of hormones like this compound from biological samples. These methods often require minimal sample preparation, reducing the potential for analyte loss and degradation.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nih.govfiu.edu This method utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface, which are then introduced into the mass spectrometer. labcompare.com DART-MS is particularly advantageous for high-throughput screening and the analysis of volatile or semi-volatile compounds. nih.govfiu.edu

Research has demonstrated the successful application of DART-MS for the detection of juvenile hormone III (JH III), a direct precursor to this compound. The methodologies developed for JH III are directly applicable to its hydroxylated metabolite. In one study, DART was coupled with a time-of-flight (TOF) mass spectrometer to analyze JH III and its precursors. nih.govfiu.edu The method was optimized using a design of experiments (DOE) approach to identify the most significant variables affecting sensitivity. nih.govfiu.edu The optimized DART-TOF MS method achieved femtomole to sub-picomole detection limits for terpene standards, with mass accuracies below 5 ppm. nih.govfiu.edu This high level of accuracy is crucial for the confident identification of the target analyte.

The speed of DART-MS is a significant advantage, with analysis times ranging from 30 seconds to one minute per sample. nih.govfiu.edu This allows for the rapid profiling of a large number of biological samples. Furthermore, in-source collision-induced dissociation (CID) can be employed to generate fragment ions, aiding in the structural confirmation of the analyte. nih.govfiu.edu

Table 1: Optimized DART-MS Parameters and Performance for Juvenile Hormone III Analysis The following table is interactive. You can sort and filter the data by clicking on the column headers.

Parameter Optimized Value/Range Finding Reference
Ionization Source DART-100 Enables rapid, direct analysis of samples. fiu.edu
Mass Spectrometer Orthogonal Time-of-Flight (oaTOF) Provides high resolution and mass accuracy. nih.govfiu.edu
DART Gas Helium or Nitrogen Used to generate metastable species for ionization. fiu.edu
Gas Temperature 50–200 °C Optimized to balance thermal desorption and prevent analyte degradation. fiu.edu
Gas Flow Rate 0.55–2 L/min Affects the efficiency of analyte desorption and transport. fiu.edu
Discharge Needle Voltage +3,600 V Kept constant for stable plasma generation. fiu.edu
Perforated Electrode Voltage +150 V Maintained at a constant value during experiments. fiu.edu
Exit Grid Voltage 50–200 V Varied during optimization to enhance ion signal. fiu.edu
Detection Limits Femtomole to sub-picomole Demonstrates high sensitivity for terpene standards. nih.govfiu.edu
Mass Accuracy < 5 ppm Allows for high confidence in compound identification. nih.govfiu.edu

| Analysis Time | 30 s to 1 min | Facilitates high-throughput screening. | nih.govfiu.edu |

Ion-trap mass spectrometers are well-suited for the trace analysis of juvenile hormones due to their ability to perform tandem mass spectrometry (MS/MS) and MSn experiments, which provide high specificity and structural information. These instruments can trap and accumulate ions, leading to enhanced sensitivity. nih.govresearchgate.net

A common approach for the analysis of JH III, and by extension this compound, involves coupling liquid chromatography (LC) with an ion-trap mass spectrometer equipped with an electrospray ionization (ESI) source. researchgate.netsigmaaldrich.com This LC-MS/MS methodology allows for the separation of the analyte from the complex biological matrix prior to detection, reducing ion suppression and improving quantification.

One study detailed a method for the identification and quantification of insect juvenile hormones using capillary gas chromatography-chemical ionization (isobutane)-ion-trap mass spectroscopy, which allowed for the identification of as little as 0.01 pmol of individual JH homologs. researchgate.net Another sensitive and robust method was developed to quantify farnesoic acid and JH III in biological samples based on derivatization with fluorescent tags and subsequent analysis by reverse phase high-performance liquid chromatography coupled to a fluorescent detector (HPLC-FD), with characterization performed by ESI-LC/MS using an ion trap mass spectrometer. nih.gov

A highly sensitive HPLC-MS/MS workflow has been developed for the ultra-trace quantification of JH III in mosquito samples, which is directly applicable to its hydroxylated form. nih.gov This method utilized multiple reaction monitoring (MRM) for enhanced specificity and sensitivity, achieving a limit of detection (LOD) of 8 pg/mL, which corresponds to 0.32 pg on-column. nih.gov This represents a significant improvement in sensitivity over previous methods. fiu.edu The method also demonstrated excellent linearity and reproducibility. sigmaaldrich.com

The fragmentation pathway of the protonated JH III molecular ion ([M+H]+) has been extensively studied, providing diagnostic fragment ions that can be used for its unambiguous identification in biological samples. nih.govnih.gov The ability to perform MSn experiments in an ion trap is particularly valuable for elucidating these fragmentation pathways.

Table 2: Performance Data for Ion-Trap Mass Spectrometry in Juvenile Hormone III Analysis The following table is interactive. You can sort and filter the data by clicking on the column headers.

Parameter Value Methodological Detail Reference
Instrumentation LC-MS/MS (Ion-Trap) with ESI Allows for separation and sensitive detection. researchgate.netsigmaaldrich.com
Limit of Detection (LOD) 8 pg/mL (0.32 pg on column) Achieved through an optimized HPLC-MS/MS workflow. nih.gov
Limit of Quantification (LOQ) 15 pg/µL Determined for a validated LC-MS/MS method. researchgate.netsigmaaldrich.com
Linearity Range 15 to 14,562 pg/µL Demonstrates a wide dynamic range for quantification. sigmaaldrich.com
Precision (%RSD) < 5% Indicates high reproducibility of the method. sigmaaldrich.com
Analysis Mode Multiple Reaction Monitoring (MRM) Enhances specificity and sensitivity for quantitative analysis. nih.govfiu.edu

| Ionization Mode | Positive Electrospray Ionization (ESI) | Produces protonated molecular ions for analysis. | researchgate.netsigmaaldrich.com |

Vii. Comparative and Evolutionary Aspects of 12 Trans Hydroxy Juvenile Hormone Iii

Interspecific Variation in 12-trans-Hydroxy Juvenile Hormone III Biosynthesis and Metabolism

The biosynthesis of 12-hydroxy juvenile hormone III from its precursor, JH III, is not a uniform process across all insect species. Research has revealed notable interspecific variations, particularly in the stereochemistry of the final product. This variation points to species-specific adaptations in the metabolic pathways that regulate juvenile hormone titers.

In the viviparous cockroach, Diploptera punctata (Order: Blattodea), the corpora allata—the endocrine glands responsible for JH synthesis—also play a role in its metabolism. These glands metabolize JH III into 12-trans-hydroxy JH III through ω-hydroxylation. This reaction is catalyzed by a specific cytochrome P450 enzyme, identified as CYP4C7. The expression of the gene encoding CYP4C7 is closely linked to the reproductive cycle of the female cockroach. Specifically, the levels of CYP4C7 mRNA in the corpora allata increase significantly after the peak of JH III synthesis, suggesting a role for this metabolic pathway in modulating the levels of active JH III.

In contrast, studies on the African locust, Locusta migratoria (Order: Orthoptera), have identified a different isomer of 12-hydroxy JH III. The corpora allata of this species produce the cis-isomer, (10Z)-12-hydroxy JH III (also referred to as 12'-OH JH III), as a metabolic product of JH III. This indicates that while the hydroxylation of JH III at the C12 position occurs in both species, the enzymatic machinery responsible for this reaction exhibits different stereospecificity. The enzyme responsible for the production of the cis-isomer in locusts has not been characterized to the same extent as CYP4C7 in D. punctata.

Currently, detailed information regarding the biosynthesis and metabolism of 12-hydroxy juvenile hormone III in other major insect orders such as Hemiptera, Lepidoptera, Hymenoptera, and Coleoptera is not available in the scientific literature. The focus of research in these orders has been predominantly on the biosynthesis and degradation of the primary juvenile hormones themselves, rather than their hydroxylated metabolites.

Table 1: Interspecific Variation in the Biosynthesis of 12-Hydroxy Juvenile Hormone III

Feature Diploptera punctata (Blattodea) Locusta migratoria (Orthoptera)
Product 12-trans-hydroxy JH III (10Z)-12-hydroxy JH III (cis-isomer)
Enzyme CYP4C7 (Cytochrome P450) Not fully characterized
Tissue Corpora Allata Corpora Allata
Regulation Expression linked to reproductive cycle Not fully elucidated

Presence and Significance of this compound Across Insect Orders

The documented presence of 12-hydroxy juvenile hormone III is limited to a few insect orders, and its physiological significance is primarily inferred from its metabolic relationship with the active JH III.

Order: Blattodea In Diploptera punctata, 12-trans-hydroxy JH III has been identified as a major metabolite of JH III produced within the corpora allata. Its formation is thought to be a key mechanism for regulating the titer of JH III. By converting JH III into a less active form, the insect can effectively dampen the hormonal signal. This is particularly important at the end of the gonotrophic cycle, where a decrease in JH III levels is necessary for normal reproductive processes to proceed.

Order: Orthoptera In the locust, Locusta migratoria, the presence of the cis-isomer, (10Z)-12-hydroxy JH III, has been confirmed through in vitro studies of the corpora allata. The biological activity of this hydroxylated form has been tested using the Tenebrio bioassay, a standard method for assessing JH activity. The results indicated that (10Z)-12-hydroxy JH III possesses very low juvenile hormone activity, approximately 1/100th that of JH III itself researchgate.net. This low activity supports the hypothesis that the hydroxylation of JH III is a catabolic process, serving to inactivate the hormone.

Other Insect Orders There is a notable lack of information regarding the presence and significance of this compound or its isomers in other major insect orders. Extensive research on the endocrinology of orders such as Lepidoptera (butterflies and moths), Hymenoptera (ants, bees, and wasps), Coleoptera (beetles), and Hemiptera (true bugs) has focused on the primary forms of juvenile hormones (JH I, JH II, JH III, and their variants like JHB₃ and JHSB₃). Consequently, the role, if any, of 12-hydroxylated forms of JH III in these insects remains an open area for future investigation.

Table 2: Presence and Postulated Significance of 12-Hydroxy Juvenile Hormone III in Different Insect Orders

Insect Order Species Compound Identified Postulated Significance
Blattodea Diploptera punctata 12-trans-hydroxy JH III Regulation of JH III titer; suppression of JH biosynthesis
Orthoptera Locusta migratoria (10Z)-12-hydroxy JH III Inactivation of JH III due to low biological activity
Hemiptera - Not reported -
Lepidoptera - Not reported -
Hymenoptera - Not reported -
Coleoptera - Not reported -

Evolutionary Conservation and Divergence of Hydroxylation Pathways

The evolution of the enzymatic pathways responsible for the hydroxylation of juvenile hormone III is intrinsically linked to the evolution of the cytochrome P450 gene superfamily, particularly the CYP4 family.

The enzyme identified in Diploptera punctata, CYP4C7, is a member of the CYP4 clan of cytochrome P450s. This is a large and highly diversified group of enzymes in insects, with functions ranging from the metabolism of xenobiotics and insecticides to the processing of endogenous compounds like pheromones and hormones. The presence of a CYP4 enzyme dedicated to the metabolism of a key developmental hormone like JH III suggests that this pathway may have evolved as a specialized regulatory mechanism.

The production of different stereoisomers of 12-hydroxy JH III in cockroaches (trans-isomer) and locusts (cis-isomer) is a clear indication of evolutionary divergence in the catalytic properties of the responsible enzymes. This divergence likely reflects adaptations to the specific physiological requirements of these different insect lineages. The molecular basis for this difference in stereospecificity—whether it arises from distinct, non-orthologous enzymes or from divergent evolution of an ancestral hydroxylase—is not yet understood.

A broader phylogenetic analysis of CYP4C7 and related enzymes across a wide range of insect taxa is needed to fully understand the evolutionary history of this hydroxylation pathway. Such an analysis would reveal the extent to which this pathway is conserved across different insect orders and when the divergence in stereospecificity may have occurred. Currently, the limited data prevents a comprehensive reconstruction of the evolutionary trajectory of JH III hydroxylation in insects. The evolution of the broader CYP4 gene family in insects is characterized by numerous gene duplication and loss events, leading to a "revolving door" pattern of evolution where essential functions are maintained despite changes in the specific genes involved researchgate.net. It is possible that the hydroxylation of JH III is an example of such a conserved function that is carried out by different, independently evolved or rapidly diverging CYP4 enzymes in different insect lineages.

Viii. Future Research Perspectives on 12 Trans Hydroxy Juvenile Hormone Iii

Elucidation of Complete Signaling Pathways Involving 12-trans-Hydroxy Juvenile Hormone III

The canonical juvenile hormone (JH) signaling pathway involves the binding of JH to an intracellular receptor complex, primarily composed of the Methoprene-tolerant (Met) and Taiman (Tai) proteins. mdpi.com This binding event triggers the transcription of downstream target genes, with Krüppel homolog 1 (Kr-h1) being a key early response gene that mediates many of JH's anti-metamorphic effects. mdpi.commdpi.com However, evidence also points towards non-genomic, membrane-associated signaling cascades, such as the phospholipase C (PLC) pathway, which can be activated by JH and lead to rapid cellular responses. nih.gov

Future investigations must determine where this compound fits within this framework. A primary research goal is to ascertain whether this hydroxylated metabolite can bind to the Met receptor. Competitive binding assays utilizing recombinant Met protein could clarify its binding affinity relative to its precursor, JH III. europa.eu Such studies would reveal whether it acts as an agonist, a weak agonist, or an antagonist of the classical JH receptor.

Furthermore, it is crucial to elucidate the downstream transcriptional consequences of receptor binding. Genome-wide transcriptomic analyses (RNA-seq) on insect cell lines or tissues treated with this compound could identify the specific genes it regulates. This would determine if it modulates the same set of genes as JH III, such as Kr-h1, or if it possesses a unique transcriptional signature, suggesting a distinct biological role. nih.govpnas.org Investigating potential non-genomic actions is also a key frontier. Research should explore whether this compound can trigger rapid, non-transcriptional events, such as the release of intracellular calcium, which would implicate membrane-bound receptors and second messenger systems. nih.gov

Identification of Novel Biological Functions

Currently, this compound is primarily known as a metabolic product of JH III. In the cockroach Diploptera punctata, it is synthesized in the corpora allata by the cytochrome P450 enzyme, CYP4C7. nih.gov The expression of the CYP4C7 gene increases at the end of the gonotrophic cycle, coinciding with a drop in JH synthesis, which suggests a potential role in regulating hormone titers. nih.gov Early studies reported that this metabolite has very low juvenilizing activity, approximately 1/100th that of JH III, indicating it is not a potent classical juvenoid. nih.gov

This leads to the hypothesis that its primary function may not be related to preventing metamorphosis but rather to other, more subtle regulatory processes. Future research should focus on several key areas:

Feedback Regulation: Investigate whether this compound acts as a feedback signal to inhibit the JH biosynthetic pathway within the corpora allata.

Metabolic Clearance: Determine if hydroxylation is primarily a step towards inactivation and excretion, a common fate for steroid hormones in other systems.

Pleiotropic Roles: Systematically screen for its effects on other JH-regulated processes beyond metamorphosis, including diapause, immunity, behavior, and reproductive maturation in both males and females. nih.govnih.gov For instance, JHs are known to influence pheromone production and courtship behaviors, which could be modulated by specific metabolites. nih.gov

Comparative Endocrinology: Examine the presence and function of this compound across a diverse range of insect orders. This would reveal whether its role is conserved or species-specific.

Genetic and Molecular Approaches to Dissect its Role in Insect Physiology

Modern genetic tools offer powerful avenues for dissecting the physiological role of this compound with high precision. nih.govcooper.edu The CRISPR/Cas9 gene-editing system is particularly valuable for this purpose. nih.gov

A pivotal future experiment would be the generation of a knockout mutant for the gene encoding the synthesizing enzyme, CYP4C7, or its identified homolog in a model organism like Drosophila melanogaster or Tribolium castaneum. nih.govfrontiersin.org By observing the phenotype of these knockout insects—paying close attention to developmental timing, reproductive fitness, and metabolic profiles—researchers can infer the true biological function of the metabolite's absence.

RNA interference (RNAi) remains a vital tool for functional genomics in insects. frontiersin.orgnih.govnih.gov It can be used to silence the expression of putative receptors (e.g., Met) or downstream signaling components. mdpi.com By applying exogenous this compound to these knockdown insects, researchers can determine which proteins are necessary for its action. Furthermore, the development of JH-responsive reporter cell lines, which express a fluorescent protein under the control of a JH-sensitive promoter, could be adapted to create high-throughput screening assays. nih.gov These systems would allow for the rapid testing of this compound's activity and the identification of genes involved in its specific signaling pathway.

Applications in Advanced Insect Endocrine Research Methodologies

The study of specific hormone metabolites like this compound pushes the field of insect endocrinology toward a more nuanced understanding of hormonal networks. Its investigation necessitates and drives the application of sophisticated research methodologies.

Advanced analytical chemistry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential. mdpi.com These methods allow for the precise, simultaneous quantification of multiple JH homologs and their metabolites from minute biological samples, such as individual glands or hemolymph extractions. mdpi.com Future studies should employ these techniques to create detailed profiles of this compound titers across different life stages, tissues, and physiological states, correlating them with specific biological events.

The purified or synthesized compound itself is a valuable tool. It can be used in:

Competitive Binding Assays: To probe the ligand specificity and stereoselectivity of the JH receptor and other potential binding proteins. europa.eu

Structural Biology: To co-crystallize with receptor proteins, providing insights into the molecular basis of hormone-receptor interactions.

Pharmacological Probes: To selectively activate or antagonize specific branches of the JH signaling network, helping to untangle its complex downstream effects.

A deeper understanding of the biosynthesis and function of metabolites like this compound could ultimately inform the development of next-generation insect growth regulators. By targeting specific metabolic or signaling steps, it may be possible to create more selective and environmentally benign pest control agents. researchgate.net

Q & A

Q. How can researchers differentiate 12-trans-Hydroxy juvenile hormone III (12-trans-HJH III) from other juvenile hormone (JH) homologs in structural and functional studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters to separate epoxide and hydroxyl groups, which are critical for distinguishing JH homologs. For example, JH III derivatives like 12-trans-HJH III can be identified via retention time shifts and fragmentation patterns, as demonstrated for JH III bisepoxide (JHB3) and skipped bisepoxide (JHSB3) . Structural validation should include nuclear magnetic resonance (NMR) to confirm stereochemistry at the C12 position.

Q. What experimental approaches are recommended for quantifying 12-trans-HJH III in insect embryonic tissues?

  • Methodological Answer : Combine age-specific sampling (e.g., midpoint of 12-hour egg collections) with ultra-sensitive LC-MS/MS protocols. Ensure calibration curves account for matrix effects in embryonic extracts, as detectability thresholds vary with developmental stage (e.g., "n.d." for undetectable levels in early embryos) . Hemolymph microsampling coupled with fluorescent tagging (e.g., dansyl chloride derivatives) enhances sensitivity for low-abundance JH metabolites .

Q. What is the foundational evidence for 12-trans-HJH III's role in insect developmental transitions?

  • Methodological Answer : Embryonic studies in Thermobia domestica demonstrate that JH III titers peak during late embryogenesis, correlating with tissue differentiation. Knockdown experiments using RNA interference (RNAi) targeting JH biosynthetic enzymes (e.g., juvenile hormone acid methyltransferase) can isolate 12-trans-HJH III's specific effects on gene expression and morphogenesis .

Advanced Research Questions

Q. How should RNAi experimental designs be optimized to study 12-trans-HJH III's regulatory networks without off-target effects?

  • Methodological Answer : Use dual-target RNAi constructs to silence both JH biosynthetic enzymes (e.g., JHAMT) and receptors (e.g., Methoprene-tolerant). Validate specificity via qPCR for related genes (e.g., Taiman) and monitor rescue experiments with exogenous 12-trans-HJH III supplementation .

Q. How can researchers resolve contradictory data on 12-trans-HJH III's receptor binding affinity compared to JH III?

  • Methodological Answer : Employ competitive binding assays using recombinant Methoprene-tolerant (Met) protein. Mutagenesis of Met’s PAS-B domain (e.g., residue F345) can clarify steric hindrance effects on 12-trans-HJH III binding. Pair with molecular dynamics simulations to compare ligand-receptor docking efficiencies .

Q. What strategies address discrepancies in 12-trans-HJH III quantification across developmental stages?

  • Methodological Answer : Standardize extraction protocols (e.g., hexane:isopropanol ratios) to minimize matrix interference. Use isotopically labeled internal standards (e.g., deuterated JH III) and validate with inter-laboratory comparisons to harmonize detection limits .

Q. How do structural modifications at the C12 position influence 12-trans-HJH III's stability and bioactivity?

  • Methodological Answer : Synthesize analogs with varying hydroxyl group configurations and test their half-lives in hemolymph using LC-MS/MS. Compare transcriptional responses of JH-inducible genes (e.g., Kr-h1) in Drosophila S2 cells treated with 12-trans-HJH III versus analogs .

Q. What methodologies elucidate the interaction between 12-trans-HJH III and juvenile hormone-binding proteins (JHBPs)?

  • Methodological Answer : Perform affinity chromatography with immobilized JHBP columns to measure binding kinetics. Use surface plasmon resonance (SPR) to calculate dissociation constants (Kd) and compare with JH III’s binding profiles .

Methodological Best Practices

  • LC-MS/MS Optimization : Include a C18 reverse-phase column with a 0.1% formic acid gradient for optimal JH separation. Monitor transitions m/z 267 → 235 (JH III) and m/z 283 → 251 (12-trans-HJH III) .
  • Ethical Considerations : Avoid leading questions in RNAi experimental designs (e.g., ensure controls account for developmental variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.